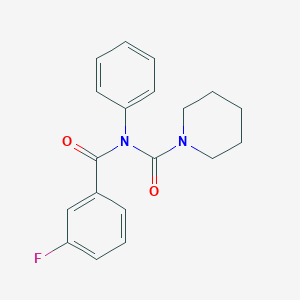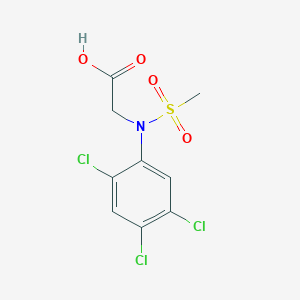
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine, also known as Mesotrione, is a selective herbicide that was first introduced in the market in 2001. It is widely used to control weeds in cornfields and other crops.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine have been explored for their potential therapeutic applications. For instance, Cioffi et al. (2016) synthesized and evaluated N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), with analogues showing promising in vitro potency, selectivity, and favorable pharmacokinetic profiles. These inhibitors are significant for modulating neurotransmitter levels in the brain, potentially offering new treatments for neuropsychiatric disorders (Cioffi et al., 2016).
Polymer Science and Bioconjugation
In polymer science, N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine derivatives have been utilized in the post-polymerization functionalization of poly-(N-methyl-glycine), also known as polysarcosine. Borova et al. (2021) developed a method using 4-(methylthio)phenyl piperidine-4-carboxylate as an initiator for ring-opening polymerization, followed by oxidation to introduce an α-terminal reactive group. This advancement allows for the straightforward modification of polymers with a variety of nucleophiles under mild conditions, opening up new possibilities for bioconjugation (Borova et al., 2021).
Propiedades
IUPAC Name |
2-(2,4,5-trichloro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO4S/c1-18(16,17)13(4-9(14)15)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOOZSTDLVUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

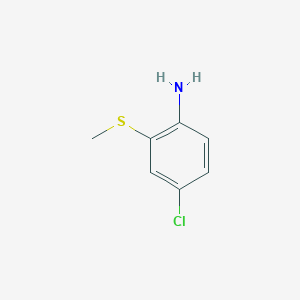
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)
![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2775333.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2775334.png)
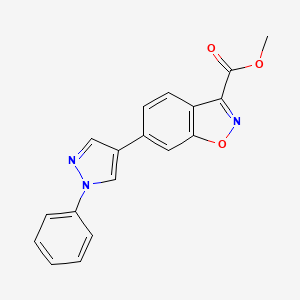
![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)
![Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2775337.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2775338.png)
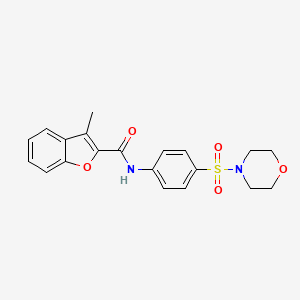
![Ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)
![N-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}but-2-ynamide](/img/structure/B2775344.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2775345.png)
